

KOD DNA Polymerase: A Comprehensive Technical Guide to its Molecular Weight and Properties

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This technical guide provides an in-depth analysis of the molecular weight and chemical formula of KOD DNA polymerase, a thermostable enzyme renowned for its high fidelity and processivity in DNA amplification. This document furnishes detailed information on its biochemical properties, experimental protocols for molecular weight determination, and its role in the DNA replication pathway of its native organism, *Thermococcus kodakarensis*.

Biochemical and Physicochemical Properties

KOD DNA polymerase is a Family B type DNA polymerase originating from the hyperthermophilic archaeon *Thermococcus kodakarensis*. The full-length protein, as encoded by the pol gene, is a large, multi-domain enzyme. However, the native protein contains two intervening protein sequences, or inteins, which are post-translationally excised to yield the mature, functional enzyme.^{[1][2]} The recombinant form of KOD DNA polymerase, widely used in molecular biology applications, corresponds to this mature form.

Molecular Weight

The molecular weight of KOD DNA polymerase has been determined through theoretical calculations based on its amino acid sequence and through experimental methods such as

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).

Parameter	Value	Source
Theoretical Molecular Weight (Full-length, with inteins)	193,405 Da	UniProt: P77933
Number of Amino Acids (Full-length, with inteins)	1671	UniProt: P77933
Theoretical Molecular Weight (Mature form, inteins excised)	~90,000 Da	[3]
Calculated Molecular Weight (Mature form)	89.97 kDa	

Chemical Formula

Due to the complexity and size of proteins, a standard chemical formula is not practically used. The precise composition of KOD DNA polymerase is defined by its amino acid sequence. The elemental composition can be calculated from this sequence. The UniProt accession number for the *Thermococcus kodakarensis* DNA polymerase is P77933, which provides the definitive amino acid sequence.

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of KOD DNA polymerase is a crucial step in its characterization and quality control. The following are detailed methodologies for the most common experimental approaches.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.

Objective: To estimate the apparent molecular weight of purified recombinant KOD DNA polymerase.

Materials:

- Purified KOD DNA polymerase sample
- Protein molecular weight standards (pre-stained or unstained)
- 10X Tris-Glycine-SDS running buffer
- 2X Laemmli sample buffer (with β -mercaptoethanol or DTT)
- Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient or 10% resolving gel)
- Coomassie Brilliant Blue R-250 staining solution
- Destaining solution (e.g., 40% methanol, 10% acetic acid)
- Vertical electrophoresis apparatus and power supply
- Heating block or water bath

Procedure:

- Sample Preparation:
 1. Dilute the purified KOD DNA polymerase to a suitable concentration (e.g., 0.1-1 mg/mL) in a microcentrifuge tube.
 2. Mix the diluted protein sample with an equal volume of 2X Laemmli sample buffer.
 3. Heat the sample at 95-100°C for 5-10 minutes to denature the protein.
 4. Centrifuge the sample briefly to pellet any insoluble material.
- Gel Electrophoresis:
 1. Assemble the electrophoresis apparatus with the polyacrylamide gel.

2. Fill the inner and outer chambers of the apparatus with 1X Tris-Glycine-SDS running buffer.
3. Load a lane with the protein molecular weight standards.
4. Load the prepared KOD DNA polymerase sample into an adjacent lane.
5. Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

- Staining and Destaining:
 1. Carefully remove the gel from the cassette and place it in a container with Coomassie Brilliant Blue R-250 staining solution.
 2. Incubate for at least 1 hour with gentle agitation.
 3. Remove the staining solution and add destaining solution.
 4. Destain the gel with gentle agitation, changing the destaining solution as needed, until the protein bands are clearly visible against a clear background.
- Data Analysis:
 1. Image the stained gel.
 2. Measure the migration distance of each protein standard and the KOD DNA polymerase band from the top of the resolving gel.
 3. Create a standard curve by plotting the logarithm of the molecular weight of the standards against their migration distance.
 4. Determine the molecular weight of the KOD DNA polymerase by interpolating its migration distance on the standard curve.

Mass Spectrometry (MS)

Mass spectrometry provides a more precise determination of the molecular mass of a protein.

Objective: To accurately determine the molecular mass of purified recombinant KOD DNA polymerase.

Materials:

- Purified KOD DNA polymerase sample
- Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
- Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent system for ESI
- Calibration standards for the mass spectrometer

Procedure (General workflow for ESI-MS):

- Sample Preparation:
 1. The purified KOD DNA polymerase is buffer-exchanged into a volatile buffer system (e.g., ammonium acetate or formic acid in water/acetonitrile) to remove non-volatile salts.
 2. The protein sample is diluted to a low concentration (e.g., in the picomole to femtomole range) in the ESI solvent.
- Infusion and Ionization:
 1. The prepared sample is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
 2. A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets.
 3. As the solvent evaporates from the droplets, the protein molecules become multiply charged ions in the gas phase.
- Mass Analysis:
 1. The multiply charged protein ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer).

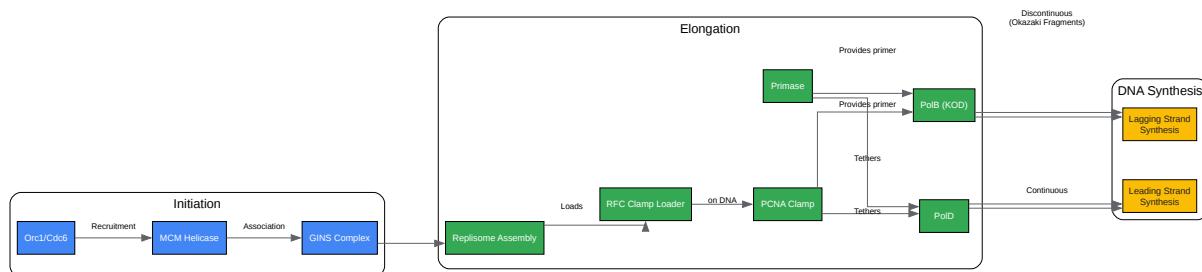
2. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition and Deconvolution:
 1. A mass spectrum is generated, showing a series of peaks corresponding to the different charge states of the protein.
 2. The resulting m/z spectrum is deconvoluted using specialized software to calculate the accurate molecular mass of the protein.

Role in DNA Replication

In *Thermococcus kodakarensis*, KOD DNA polymerase (PolB) is a key enzyme in the DNA replication process. While initially thought to be the primary replicative polymerase, recent studies suggest that another polymerase, PolD, is essential for genome replication, with PolB playing a significant, though perhaps not the sole, replicative role. The replication machinery in *T. kodakarensis* shares features with both bacterial and eukaryotic systems.

DNA Replication Workflow in *Thermococcus kodakarensis*

The following diagram illustrates a simplified workflow of the key stages of DNA replication in *Thermococcus kodakarensis*, highlighting the involvement of essential protein complexes.

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DNA Replication Workflow in *T. kodakarensis*.

This diagram depicts the key protein complexes and their roles in the initiation and elongation phases of DNA replication in *Thermococcus kodakarensis*. The process begins with the recruitment of the MCM helicase by Orc1/Cdc6 proteins to the origin of replication. The GINS complex associates with MCM to form the active helicase. During elongation, the clamp loader (RFC) places the PCNA clamp onto the DNA, which in turn tethers the DNA polymerases (PolB/KOD and PolD) to the template, facilitating processive DNA synthesis. Primase synthesizes RNA primers to initiate both leading and lagging strand synthesis.

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